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Compound of Interest

methyl 3-bromo-2-
Compound Name:

methylbutanoate
CAS No.: 101257-25-4
Cat. No.: B6250665

Get Quote

Executive Summary & Strategic Importance

Methyl 3-bromo-2-methylbutyrate (CAS: N/A for specific isomer, often conflated with CAS
26330-51-8) is a critical chiral building block in the synthesis of polyketide natural products and
specific amino acid derivatives (e.g., Dolastatin analogs).[1]

The Core Challenge: Commercial supplies and synthetic routes frequently yield regioisomeric
mixtures.[1] The primary impurity is Methyl 2-bromo-3-methylbutyrate (

-bromo isomer), which possesses distinct reactivity but similar physical properties.[1]

This guide provides an authoritative spectral comparison to unambiguously distinguish the
target 3-bromo regioisomer from the common 2-bromo alternative, utilizing

H NMR coupling constants and Mass Spectrometry fragmentation patterns as the primary
validation systems.[1]

Structural & Spectral Comparison
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The Regioisomer Problem

The two isomers differ by the position of the bromine atom relative to the ester group.[1] This
structural difference dictates the spin-spin splitting patterns in

H NMR.[1]
Target: Methyl 3-bromo-2- Alternative: Methyl 2-bromo-
Feature
methylbutyrate 3-methylbutyrate
Structure -bromo ester -bromo ester
Formula
Key Proton (
H-3 (methine attached to Br) H-2 (methine attached to Br)
)
Splitting Doublet of Quartets (dq) Doublet (d)

_ Coupled to H-2 and H-4 ( Coupled to H-3 (isopropyl
Coupling Partners )
) methine) only

Diagnostic H NMR Data (400 MHz, )

The following table synthesizes experimental data and high-fidelity predictive models for
structural validation.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.bocsci.com/methyl-2-bromo-3-methylbutyrate-cas-26330-51-8-item-64527.html
https://www.bocsci.com/methyl-2-bromo-3-methylbutyrate-cas-26330-51-8-item-64527.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6250665?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Methyl 3-bromo-2-

Methyl 2-bromo-3-

Assignment methylbutyrate methylbutyrate Differentiation Logic

(Target) (Impurity)

PRIMARY
DIAGNOSTIC: The 3-
4.35 - 4.45 ppm (dq, 4.18 ppm (d, bromo signal is a
H-C(Br) ]

Hz) Hz) multiplet; the 2-bromo
signal is a clean
doublet.[1]

The
H-C( 2.10 - 2.20 ppm (m, -proton in the target is
2.75-2.85 ppm (dq) ) ) )
) octet-like) shielded relative to the
-bromo isomer.[1]
Not diagnostic (too
Methyl (Ester) 3.72 ppm (s) 3.78 ppm (s)

similar).[1]

Methyl (Side Chain)

1.75 ppm (d) (C4-H)

1.03/1.11 ppm (d)
(Isopropyl)

The 3-bromo isomer

has a methyl on the

-carbon (deshielded
by Br).[1]

Note on Stereochemistry: The target compound contains two chiral centers (C2, C3), leading to

syn and anti diastereomers.[1] The anti isomer typically displays a larger vicinal coupling

constant (

Hz) compared to the syn isomer (

Hz).[1]

Mass Spectrometry (El, 70 eV)
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3-Bromo Isomer 2-Bromo Isomer .
Fragment . Mechanism
(Target) (Alternative)
m/z 115 ( m/z 135/137 (
Base Peak -cleavage is dominant.
) ) [1]
miz 163/165 ( miz 121 ( Loss of methoxy vs.
Diagnostic lon loss of isopropyl
) ) bromide fragment.[1]

Experimental Validation Protocols
Synthesis Route & Purity Check

The most reliable route to the target is the Hydrobromination of Methyl Tiglate.[1] This reaction
follows an anti-Michael addition pathway (electrophilic addition), placing the proton at the

-position and the bromide at the
-position.[1]

Protocol:

Reagents: Methyl tiglate (1.0 equiv), HBr (33% in AcOH, 1.5 equiv).

Conditions: Stir in sealed tube at

for 2 hours, then warm to RT.

Workup: Quench with ice water, extract with

, wash with

(sat).

Purification: Vacuum distillation (bp ~85°C @ 37 mmHQ).

Self-Validating Check:

e |f the
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H NMR shows a doublet at 4.18 ppm, the reaction failed or rearranged to the thermodynamic
-bromo product.

e [f the

H NMR shows a multiplet at 4.40 ppm, the target

-bromo ester is formed.[1]

Analytical Workflow Diagram
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Crude Product

(Methyl Tiglate + HBr)

1H NMR Analysis
(CDCI3, 400 MHz)

Check Region

Doublet (d) Multiplet (dq)
@ 4.18 ppm @ 4.35-4.45 ppm

IDENTIFIED: Methyl 2-bromo-3-methylbutyrate IDENTIFIED: Methyl 3-bromo-2-methylbutyrate
(Regioisomer / Impurity) (Target Compound)

Calculate J(H2,H3)
Coupling Constant

J=4-6 Hz J=8-10Hz
(Syn Diastereomer) (Anti Diastereomer)

Click to download full resolution via product page
Figure 1: Decision tree for the structural assignment of bromo-ester regioisomers using

H NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methyl-3-bromo-2-methylbutyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6250665?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

